molecular formula C28H32Cl2O6 B12336249 Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- CAS No. 1370190-55-8

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-

Cat. No.: B12336249
CAS No.: 1370190-55-8
M. Wt: 535.5 g/mol
InChI Key: OTOVEDFARPCAAR-PUHCNLBSSA-N
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Description

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various inflammatory and allergic conditions. This compound is known for its high efficacy and relatively low side effects compared to other corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- involves multiple steps, starting from basic steroidal structures. The process typically includes:

    Hydrolysis: Conversion of precursor compounds into intermediate forms.

    Decarboxylation: Removal of carboxyl groups to form the desired structure.

    Dehydration: Elimination of water molecules to stabilize the compound.

    Dehydrogenation: Introduction of double bonds to achieve the final structure.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and environmental sustainability, often involving the use of biocatalysts and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various hydroxylated and chlorinated derivatives, which are used in further chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the modulation of inflammatory and immune responses. The molecular targets include various cytokines and enzymes involved in the inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- is unique due to its specific chemical structure, which provides a balance between potency and side effects. Its furan ring and dichloro substitutions enhance its stability and efficacy compared to other corticosteroids .

Properties

CAS No.

1370190-55-8

Molecular Formula

C28H32Cl2O6

Molecular Weight

535.5 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15?,16-,19+,20+,22+,25+,26+,27+,28+/m1/s1

InChI Key

OTOVEDFARPCAAR-PUHCNLBSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C

Canonical SMILES

CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C

Origin of Product

United States

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